molecular formula C23H17NO2 B11543873 Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate CAS No. 5484-58-2

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate

Katalognummer: B11543873
CAS-Nummer: 5484-58-2
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: QOHZYGHMLBSOBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylethynyl group, and a methylideneamino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(2-phenylethynyl)benzaldehyde with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methylideneamino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-(phenylethynyl)benzoate
  • 4-Methylphenyl benzoate
  • Phenyl benzoate

Comparison

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is unique due to its specific structure, which includes a methylideneamino linkage

Eigenschaften

5484-58-2

Molekularformel

C23H17NO2

Molekulargewicht

339.4 g/mol

IUPAC-Name

methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate

InChI

InChI=1S/C23H17NO2/c1-26-23(25)21-13-15-22(16-14-21)24-17-20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18/h2-6,9-17H,1H3

InChI-Schlüssel

QOHZYGHMLBSOBW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.